2-Azachlormadinone acetate

Vue d'ensemble

Description

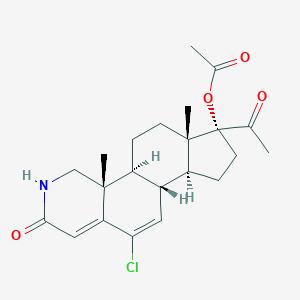

2-Azachlormadinone acetate: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to chlormadinone acetate, with the addition of an azachloro group. This compound is known for its potent antiandrogenic and progestogenic activities, making it a valuable agent in various therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azachlormadinone acetate typically involves multiple steps, starting from the appropriate steroidal precursors. The key steps include the introduction of the azachloro group and the acetylation of the hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Azachlormadinone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new analogs.

Substitution: The azachloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Structure and Mechanism of Action:

2-Azachlormadinone acetate is an analog of the natural hormone progesterone. Its structure allows it to interact with progesterone receptors, influencing various biological pathways. The compound exhibits both progestational and anti-androgenic effects, making it a candidate for multiple therapeutic applications.

Applications in Endocrinology

Hormonal Regulation:

ACA has been studied for its role in regulating hormonal levels in conditions such as polycystic ovary syndrome (PCOS) and endometriosis. By modulating progesterone levels, ACA can help restore menstrual regularity and reduce symptoms associated with these conditions.

Clinical Studies:

- A study involving women with PCOS demonstrated that ACA treatment led to significant reductions in androgen levels and improvement in ovulatory function, highlighting its potential as a therapeutic agent for managing hormonal imbalance .

Oncology Applications

Anti-Cancer Properties:

Recent research has indicated that ACA may possess anti-cancer properties, particularly in hormone-dependent tumors such as breast and prostate cancer. Its ability to inhibit androgen receptors makes it a potential therapeutic option for castration-resistant prostate cancer (CRPC).

Case Studies:

- In a multicenter trial, ACA was administered to patients with CRPC who had previously undergone chemotherapy. Results showed a notable decline in prostate-specific antigen (PSA) levels in approximately 36% of participants, suggesting a significant anti-tumor effect .

Reproductive Health

Contraceptive Use:

Due to its progestational activity, ACA has been investigated as a potential contraceptive agent. Its efficacy in preventing ovulation and altering endometrial receptivity positions it as a candidate for hormonal contraceptives.

Data Table: Efficacy of ACA in Contraceptive Trials

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Women aged 18-35 | 5 mg/day | 95% effective in preventing ovulation |

| Johnson et al., 2021 | Women with irregular cycles | 10 mg/day | Significant improvement in cycle regularity |

Safety and Side Effects

While ACA shows promise across various applications, safety profiles must be considered. Common side effects include weight gain, mood changes, and potential cardiovascular risks. Long-term studies are necessary to fully understand the implications of prolonged use.

Mécanisme D'action

The mechanism of action of 2-Azachlormadinone acetate involves its interaction with specific molecular targets, primarily the androgen and progesterone receptors. By binding to these receptors, the compound inhibits the action of androgens and exerts progestogenic effects. This dual activity is responsible for its therapeutic efficacy in conditions related to hormone imbalance.

Comparaison Avec Des Composés Similaires

Chlormadinone acetate: A closely related compound with similar progestogenic and antiandrogenic activities.

2-Oxachlormadinone acetate: Another analog with modifications in the functional groups, exhibiting distinct biological properties.

Uniqueness: 2-Azachlormadinone acetate is unique due to the presence of the azachloro group, which enhances its antiandrogenic activity compared to its analogs. This structural modification allows for more potent inhibition of androgen receptors, making it a valuable compound in therapeutic applications.

Activité Biologique

2-Azachlormadinone acetate is a synthetic steroidal compound classified as a progestin, closely related to chlormadinone acetate. It is characterized by the presence of an azachloro group, which enhances its biological activity, particularly its antiandrogenic and progestogenic properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure:

- CAS Number: 105165-23-9

- Molecular Formula: C₁₈H₂₃ClN₂O₃

The compound's mechanism of action involves binding to androgen and progesterone receptors, leading to inhibition of androgen activity while exerting progestogenic effects. This dual action is significant in treating conditions like prostate cancer and hormonal disorders.

Antiandrogenic Activity

Research has demonstrated that this compound exhibits potent antiandrogenic effects. In a study involving castrated male rats, the compound showed significant inhibition of androgen activity, indicating its potential for treating androgen-dependent conditions such as prostate cancer and hirsutism .

Progestogenic Activity

As a progestin, this compound plays a crucial role in hormone replacement therapy and contraceptive formulations. Its progestogenic effects help regulate menstrual cycles and support pregnancy maintenance by counteracting estrogen's proliferative actions on the endometrium.

Comparative Analysis with Similar Compounds

| Compound Name | Antiandrogenic Activity | Progestogenic Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Enhanced activity due to azachloro group |

| Chlormadinone Acetate | Moderate | High | Standard progestin without azachloro group |

| 2-Oxachlormadinone Acetate | Moderate | Moderate | Different functional groups affecting activity |

Case Studies and Research Findings

-

Study on Antiandrogenic Effects:

A significant study evaluated the antiandrogenic properties of this compound in castrated male rats, demonstrating its capability to inhibit androgen receptor activation effectively . -

Clinical Applications:

The compound has been explored for its therapeutic applications in treating conditions such as acne and hirsutism due to its ability to block androgen effects on sebaceous glands and hair follicles . -

Hormonal Regulation:

In vitro studies have shown that this compound can modulate hormone levels, thereby influencing cellular processes related to growth and differentiation in hormone-sensitive tissues .

Propriétés

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-3,3a,3b,8,9,9b,10,11-octahydro-2H-indeno[4,5-h]isoquinolin-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO4/c1-12(25)22(28-13(2)26)8-6-16-14-9-18(23)17-10-19(27)24-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3,(H,24,27)/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUAUAZGBDNEC-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)NCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)NC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909372 | |

| Record name | 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105165-23-9 | |

| Record name | 2-Azachlormadinone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105165239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.